2-[(2S)-Oxiran-2-yl]acetic acid
Description
Significance of Chiral Epoxides and Carboxylic Acid Derivatives in Synthetic Methodologies
Chiral epoxides are among the most versatile intermediates in organic synthesis. mdpi.com The inherent ring strain of the three-membered ether makes them highly susceptible to ring-opening reactions by a vast range of nucleophiles, proceeding in a stereospecific manner to generate highly functionalized products. nih.govjsynthchem.com This reactivity is fundamental to the construction of 1,2-difunctionalized motifs, which are prevalent in many natural products and pharmaceutical agents. The development of catalytic asymmetric epoxidation methods, such as those pioneered by Sharpless and Jacobsen, has provided access to a wide variety of enantiomerically enriched epoxides, further cementing their importance. mdpi.com
Carboxylic acid derivatives are equally fundamental in organic synthesis, serving as precursors to a multitude of other functional groups. ic.ac.uk They can be readily converted into esters, amides, acid chlorides, and anhydrides, each with distinct reactivity profiles. ic.ac.uk This versatility allows for the stepwise construction of complex molecules and the introduction of diverse structural motifs. In the context of bifunctional molecules like 2-[(2S)-Oxiran-2-yl]acetic acid , the carboxylic acid group can be used to form amide bonds in peptide synthesis or ester linkages, or it can be reduced to an alcohol, providing an additional point for molecular elaboration.
The combination of a chiral epoxide and a carboxylic acid within the same molecule, as seen in This compound , offers a unique platform for synthetic innovation. It allows for sequential or domino reactions where both functional groups participate, leading to a rapid increase in molecular complexity from a relatively simple starting material.
Historical Development of Research on Epoxide-Containing Carboxylic Acids
The study of reactions involving epoxides and carboxylic acids has a long history. Early investigations focused on the fundamental reactivity of these two functional groups. The acid-catalyzed ring-opening of epoxides by carboxylic acids to form hydroxy esters has been a known transformation for many decades. Landmark studies, such as those by Hickinbottom and Hogg, systematically investigated the reaction between epoxides and carboxylic acids, laying the groundwork for understanding the mechanism and regioselectivity of these transformations.
A significant leap in the utility of epoxide-containing compounds came with the advent of stereoselective synthesis. The development of the Sharpless asymmetric epoxidation in the 1980s was a watershed moment, allowing for the predictable and highly enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols. This opened the door to the synthesis of a vast array of chiral building blocks, including those containing both epoxide and carboxylic acid functionalities, albeit indirectly at first.
Further advancements in asymmetric catalysis, including the Jacobsen-Katsuki epoxidation and organocatalytic methods, have expanded the toolkit for preparing chiral epoxides from unfunctionalized olefins. mdpi.com Concurrently, research into the controlled ring-opening of epoxides has flourished. The ability to control the regioselectivity of nucleophilic attack on unsymmetrical epoxides, often through the use of Lewis acids or other catalysts, has been a major focus. For epoxy acids, this control is crucial for dictating the final structure of the product.
The recognition of This compound and its derivatives as valuable chiral synthons is a more recent development, driven by the increasing demand for enantiomerically pure starting materials for the synthesis of complex targets.
Scope and Research Imperatives for this compound
The current research landscape for This compound is centered on its application as a versatile building block in the total synthesis of natural products and pharmaceutically active compounds. Its bifunctional nature allows for the efficient construction of key structural motifs found in a variety of important molecules.
A primary research imperative is the exploration of the regioselective ring-opening of the epoxide moiety with a diverse array of nucleophiles. This allows for the introduction of various functionalities at the C3 or C4 position, leading to a wide range of chiral, non-racemic products. The choice of nucleophile and reaction conditions can be tailored to achieve the desired stereochemical outcome.
The following table provides a summary of the key properties of This compound :
| Property | Value |
| Molecular Formula | C₄H₆O₃ |
| Molar Mass | 102.09 g/mol |
| CAS Number | 109462-43-3 |
| Appearance | Not specified |
| Chirality | (S) |
Detailed research findings have demonstrated the utility of this compound in the synthesis of complex molecules. For instance, derivatives of This compound have been employed as key intermediates in the synthesis of the potent analgesic alkaloid, (-)-epibatidine. nih.govic.ac.ukrsc.orgscielo.brresearchgate.netrsc.orgthescipub.comresearchgate.net In these syntheses, the epoxide ring is opened by a nitrogen nucleophile to establish the core azabicyclic structure of the target molecule.
The table below illustrates representative examples of the ring-opening reactions of This compound derivatives with various nucleophiles, showcasing the versatility of this chiral building block.
| Nucleophile | Product | Application/Significance |
| Amines | β-Amino alcohols | Key intermediates in the synthesis of alkaloids and other nitrogen-containing natural products. scirp.org |
| Azides | β-Azido alcohols | Precursors to β-amino alcohols and other nitrogenous compounds. |
| Thiols | β-Hydroxy sulfides | Building blocks for sulfur-containing bioactive molecules. |
| Alcohols | 1,2-Diol monoethers | Versatile intermediates for further functionalization. |
Future research in this area will likely focus on the development of new catalytic methods for the synthesis of This compound and its derivatives, as well as the expansion of its applications in the synthesis of novel therapeutic agents and complex natural products. The development of domino reactions that exploit the dual functionality of this molecule to rapidly build molecular complexity from simple precursors is also a significant area of interest.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2S)-oxiran-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-4(6)1-3-2-7-3/h3H,1-2H2,(H,5,6)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNYKZKUBKIIAH-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 2s Oxiran 2 Yl Acetic Acid
Chemoenzymatic and Biocatalytic Approaches to Enantiomerically Enriched 2-[(2S)-Oxiran-2-yl]acetic acid and Related Compounds
Chemoenzymatic and biocatalytic methods offer powerful and environmentally benign alternatives to traditional chemical synthesis for producing enantiomerically pure compounds. nih.govrjraap.comnih.gov These approaches leverage the high stereoselectivity of enzymes to perform specific transformations, yielding products with high enantiomeric excess (e.e.). nih.govmdpi.com For the synthesis of this compound, strategies such as enzyme-catalyzed kinetic resolution and stereoselective bioreduction of prochiral precursors are particularly relevant. illinois.edu
Lipase-Catalyzed Kinetic Resolution Strategies
Kinetic resolution is a widely used technique for separating racemic mixtures. In this process, an enzyme selectively reacts with one enantiomer of a racemic substrate, allowing for the separation of the faster-reacting enantiomer (as a product) from the unreacted, slower-reacting enantiomer. units.it Lipases are the most frequently employed hydrolases for these resolutions due to their broad substrate tolerance, stability in organic solvents, and commercial availability. illinois.eduunits.itacs.org
For the synthesis of chiral epoxides, lipase-catalyzed kinetic resolution is often applied to racemic precursors, such as esters of 2-(oxiran-2-yl)acetic acid or related chiral alcohols. mdpi.com The enzyme, typically in the presence of an acyl donor, preferentially acylates one enantiomer of a racemic alcohol, or preferentially hydrolyzes one enantiomer of a racemic ester. units.itnih.gov For example, lipases such as Pseudomonas cepacia lipase (PSL) or Candida antarctica lipase B (CAL-B) can be used to resolve racemic alcohols via asymmetric acylation using an acylating agent like vinyl acetate (B1210297). nih.gov High enantioselectivity (E > 200) is often achievable under optimized conditions. nih.gov The efficiency of the resolution depends on factors like the choice of enzyme, solvent, and acylating agent. nih.gov
| Enzyme | Substrate | Reaction Type | Acyl Donor/Solvent | Result |
|---|---|---|---|---|
| Lipase PS (from Pseudomonas cepacia) | Racemic 2-substituted cycloalkanols | Asymmetric Acylation | Vinyl Acetate / Diethyl ether | High enantioselectivity (E > 200), yielding (R)-ester and (S)-alcohol. nih.gov |
| Novozym 435 (from Candida antarctica B) | Racemic 2-substituted cycloalkanols | Asymmetric Acylation | Vinyl Acetate / Diisopropyl ether | High enantioselectivity (E > 200). nih.gov |
| Lipase from Candida rugosa (CRL) | Diastereoisomeric mixture of FOP acetates | Hydrolysis | Buffer (pH 7.0) / DIPE | Efficient resolution for the synthesis of an Ezetimibe intermediate. nih.gov |
Stereoselective Bioreduction of Prochiral Precursors
An alternative biocatalytic strategy involves the asymmetric reduction of a prochiral ketone to a chiral secondary alcohol. nih.govnih.gov This approach is highly attractive as it can theoretically achieve a 100% yield of the desired enantiomer, unlike kinetic resolution which has a maximum yield of 50% for the resolved substrate. A wide variety of microorganisms (such as Pichia, Rhodotorula, and Saccharomyces) and isolated enzymes (ketoreductases or alcohol dehydrogenases) are used as biocatalysts for these transformations. nih.govnih.govresearchgate.net
In the context of synthesizing this compound, a suitable prochiral precursor, such as an ethyl 4-chloro-3-oxobutanoate, can be stereoselectively reduced to the corresponding (S)-alcohol. rsc.org This chiral chlorohydrin is a versatile intermediate that can then be converted to the target epoxide via intramolecular cyclization. The success of the bioreduction hinges on selecting a biocatalyst that exhibits high enantioselectivity for the specific substrate. rsc.org For instance, reductases from various bacterial and yeast strains have been shown to reduce β-ketoesters to their corresponding chiral alcohols in enantiomerically pure forms. rsc.org
| Biocatalyst (Microorganism/Enzyme) | Substrate Class | Product | Enantiomeric Purity |
|---|---|---|---|
| Rhodotorula glutinis | Various prochiral ketones (β-ketoesters, aromatic ketones) | Chiral Alcohols | High optical purity. nih.govnih.gov |
| Pichia methanolica SC 13825 | Keto-methyl ester | (S)-hydroxy methyl ester | 99% e.e. on a preparative scale. nih.gov |
| Engineered Carbonyl Reductase | β-amino ketones | Chiral amino alcohols | High enantioselectivity. illinois.edu |
| Bacterial Reductase (from Bacillus sp. ECU0013) | Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutanoate | 99.6% e.e. rsc.org |
Asymmetric Epoxidation Routes for the Chiral Oxirane Moiety
Asymmetric epoxidation of alkenes is one of the most direct and powerful methods for establishing the chiral oxirane moiety. Several robust protocols have been developed that provide access to epoxides with high levels of enantiocontrol.
Peracid-Mediated Epoxidation of Vinylacetic Acid Precursors
The epoxidation of alkenes using peracids, such as meta-chloroperbenzoic acid (m-CPBA), is a fundamental transformation in organic synthesis. However, in its standard form, the reaction is not stereoselective and produces a racemic mixture of epoxides when applied to a prochiral alkene. To induce enantioselectivity, this reaction must be performed in the presence of a chiral catalyst or by using a substrate that contains a chiral auxiliary. While less common than the Sharpless or Shi epoxidations for achieving high enantioselectivity, research into catalytic asymmetric versions continues. For instance, a greener chemoenzymatic pathway can involve a lipase-mediated Baeyer-Villiger oxidation to form a peracid in situ, which then performs the epoxidation. mdpi.com
Sharpless Asymmetric Epoxidation and Related Oxidative Cyclizations
The Sharpless Asymmetric Epoxidation (SAE) is a landmark reaction in asymmetric synthesis that allows for the highly enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.orgdalalinstitute.com The reaction utilizes a catalytic system composed of titanium tetra(isopropoxide) [Ti(OiPr)₄] and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) serving as the stoichiometric oxidant. wikipedia.orgdalalinstitute.comjiwaji.eduslideshare.net
A key feature of the Sharpless epoxidation is its predictability. The facial selectivity of the epoxidation is determined solely by the chirality of the DET used. chem-station.com
(+)-DET delivers the oxygen atom to the "bottom" face of the allylic alcohol when drawn in a standardized orientation.
(-)-DET delivers the oxygen atom to the "top" face.
This reliability makes it a go-to method for constructing 2,3-epoxyalcohols, which are versatile intermediates for a wide range of natural products and pharmaceuticals. wikipedia.orgdalalinstitute.com To synthesize a precursor for this compound, one would start with a suitable Z-allylic alcohol. The reaction is known to be less reactive and stereoselective with Z-allylic alcohols compared to their E-isomers. chem-station.com
| Component | Function | Typical Reagent/Condition |
|---|---|---|
| Substrate | Alkene source | Primary or secondary allylic alcohol. wikipedia.org |
| Catalyst | Lewis acid center | Titanium tetra(isopropoxide) [Ti(OiPr)₄]. jiwaji.edu |
| Chiral Ligand | Controls enantioselectivity | (+)-Diethyl tartrate or (-)-Diethyl tartrate. jiwaji.edu |
| Oxidant | Oxygen source | tert-butyl hydroperoxide (TBHP). dalalinstitute.com |
| Solvent | Reaction medium | Dichloromethane (CH₂Cl₂). jiwaji.edu |
| Additives | Improve catalytic turnover | 3Å or 4Å Molecular Sieves (to remove water). chem-station.com |
| Temperature | Reaction condition | Typically low, e.g., -20 °C. jiwaji.edu |
Shi Epoxidation Protocols and Enantiomeric Ratio Control
The Shi epoxidation is a powerful organocatalytic method for the asymmetric epoxidation of unfunctionalized alkenes, particularly trans-disubstituted and trisubstituted olefins. wikipedia.org The reaction employs a chiral ketone catalyst derived from D-fructose, which generates a reactive chiral dioxirane intermediate in situ upon oxidation with a stoichiometric oxidant, typically Oxone (potassium peroxymonosulfate). wikipedia.orgnrochemistry.comorganic-chemistry.org
The reaction mechanism involves the oxidation of the catalyst's ketone group by Oxone to form the active dioxirane species. nrochemistry.comorganic-chemistry.org This dioxirane then transfers an oxygen atom to the alkene substrate in a stereoselective manner. wikipedia.org The facial selectivity is dictated by the catalyst's structure, which shields one face of the dioxirane, forcing the alkene to approach from the less sterically hindered side. wikipedia.org
Key to achieving high enantiomeric ratios is the control of reaction pH. The reaction is typically run at a basic pH (around 10.5), which is a compromise to ensure the ketone catalyst is sufficiently reactive to compete with Oxone decomposition while minimizing a competing Baeyer-Villiger side reaction that degrades the catalyst. organic-chemistry.orgharvard.edu The Shi epoxidation is effective for a broad range of alkenes and represents a significant advance in organocatalysis, avoiding the use of metal catalysts. wikipedia.orgsigmaaldrich.com
| Feature | Description |
|---|---|
| Catalyst | Chiral ketone derived from D-fructose (or L-fructose for the opposite enantiomer). organic-chemistry.orgharvard.edu |
| Stoichiometric Oxidant | Oxone (a mixture containing potassium peroxymonosulfate, KHSO₅). wikipedia.orgnrochemistry.com Hydrogen peroxide can also be used. sigmaaldrich.com |
| Active Oxidizing Species | Chiral dioxirane generated in situ. wikipedia.orgnrochemistry.com |
| Substrate Scope | Effective for trans-disubstituted and trisubstituted alkenes. wikipedia.orgsigmaaldrich.com Modified catalysts exist for cis-olefins and styrenes. harvard.edu |
| Key Reaction Condition | Buffered basic pH (e.g., 10.5) to maintain catalyst activity. organic-chemistry.orgharvard.edu |
| Solvent System | Often biphasic mixtures, such as acetonitrile/dimethoxymethane and aqueous buffer. harvard.edu |
Epoxidation with Dimethyldioxirane (DMDO)
Dimethyldioxirane (DMDO) has emerged as a powerful and highly selective oxidizing agent for the epoxidation of alkenes in the synthesis of chiral compounds like this compound. wikipedia.org Generated from the reaction of acetone with potassium peroxymonosulfate (Oxone), DMDO is typically used as a dilute solution in acetone. wikipedia.orgresearchgate.net This reagent is favored for its ability to perform epoxidations under mild and neutral conditions, which is particularly advantageous when dealing with sensitive substrates that could be prone to degradation or side reactions under the acidic conditions of traditional peroxyacid epoxidations (e.g., with m-CPBA). orgsyn.orgchem-station.com
The reaction mechanism is believed to involve a concerted oxygen transfer from the dioxirane to the alkene via a spiro transition state. wikipedia.org This mechanism accounts for the stereospecific nature of the reaction, where the stereochemistry of the starting alkene is retained in the epoxide product. orgsyn.org The primary byproduct of the oxidation is acetone, a volatile and relatively benign compound that can be easily removed during workup, simplifying the purification process. wikipedia.orgchem-station.com DMDO's reactivity profile shows a preference for electron-rich olefins. wikipedia.org While its high reactivity is a key feature, it also exhibits good selectivity, allowing for the epoxidation of double bonds in the presence of other functional groups. rsc.org
For the synthesis of this compound, DMDO would be used to epoxidize a precursor such as (E)-but-3-enoic acid. The challenge in achieving the desired (2S) stereochemistry lies in controlling the facial selectivity of the epoxidation, which often requires the use of asymmetric catalysis or a chiral substrate.
| Reagent | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Dimethyldioxirane (DMDO) | Neutral pH, Room temperature or below | Mild conditions, high yields, volatile byproduct (acetone), avoids acid-catalyzed ring-opening. orgsyn.orgchem-station.com | Unstable and not commercially available; must be freshly prepared as a dilute solution. wikipedia.orgchem-station.com |
| m-Chloroperbenzoic acid (m-CPBA) | Acidic, often requires buffering | Commercially available, well-established reagent. | Acidic byproduct can cause ring-opening of sensitive epoxides; purification can be more complex. orgsyn.org |
| Sharpless Asymmetric Epoxidation | Catalytic Ti(O-iPr)₄, chiral tartrate ester, t-BuOOH | Highly enantioselective for allylic alcohols, predictable stereochemistry. mdpi.com | Limited to allylic alcohol substrates. |
Deracemization and Stereoinversion Strategies
Accessing a single enantiomer of a chiral compound from a racemic mixture is a common challenge in asymmetric synthesis. Deracemization and stereoinversion strategies offer elegant solutions to overcome the 50% yield limitation of classical kinetic resolution. nih.gov These processes aim to convert a racemate into a single, enantiomerically pure product with a theoretical yield of up to 100%. nih.gov
One prominent strategy is dynamic kinetic resolution (DKR) , which combines an enzymatic kinetic resolution with the in-situ racemization of the less reactive enantiomer. nih.gov For a compound like 2-(oxiran-2-yl)acetic acid, this could involve an epoxide hydrolase that selectively hydrolyzes the (2R)-enantiomer to a diol. Simultaneously, a chemical or biological catalyst would racemize the remaining, desired (2S)-enantiomer, continuously feeding the enzymatic resolution process until (ideally) all the starting material is converted to the (2S)-product.
Another powerful approach is stereoinversion . This can be achieved through chemoenzymatic processes where one enantiomer is selectively transformed with an inversion of configuration. sciforum.net For instance, an epoxide hydrolase might open both enantiomers of a racemic epoxide by attacking different carbon atoms, leading to a single diol product. sciforum.net Alternatively, a kinetic resolution can first separate the enantiomers, after which the undesired enantiomer is subjected to a chemical process that inverts its stereocenter. tandfonline.com This often involves a two-step sequence, such as nucleophilic ring-opening followed by ring-closing, where one of the steps proceeds with inversion of configuration (an Sₙ2-type reaction). nih.gov
These advanced enzymatic and chemoenzymatic methods are highly valued for their exceptional selectivity and operation under mild, environmentally friendly conditions. tandfonline.comresearchgate.net
Alternative Chemical Syntheses from Chiral Precursors
The synthesis of enantiomerically pure compounds can often be streamlined by starting with readily available, inexpensive chiral molecules. This "chiral pool" or "chiron" approach leverages the existing stereocenters of natural products like amino acids, sugars, or hydroxy acids to build more complex chiral targets. ankara.edu.trddugu.ac.in
(S)-Malic acid is an attractive starting material from the chiral pool for synthesizing this compound due to its low cost and appropriate stereochemistry. A plausible synthetic route would involve a series of functional group transformations to convert the diacid-alcohol structure of malic acid into the epoxide-acid target.
A representative synthesis could proceed as follows:
Protection and Reduction: The two carboxylic acid groups of (S)-malic acid are differentiated. For example, one is esterified while the other is reduced to a primary alcohol. The existing secondary alcohol is also protected.
Formation of a Leaving Group: The secondary alcohol (derived from the C2 hydroxyl of malic acid) is converted into a good leaving group, such as a tosylate or mesylate.
Intramolecular Cyclization: Treatment with a base would then induce an intramolecular Sₙ2 reaction. The alkoxide formed from the primary alcohol would attack the carbon bearing the leaving group, displacing it and forming the desired (S)-configured oxirane ring with inversion of configuration.
Deprotection: Finally, the ester protecting the carboxylic acid is hydrolyzed to yield this compound.
This strategy ensures that the stereochemistry at C2 of (S)-malic acid directly controls the stereochemistry of the final epoxide.
Beyond (S)-malic acid, other chiral precursors can be employed. researchgate.net For example, chiral amino acids like (S)-aspartic acid or (S)-glutamic acid can be utilized. The synthesis would involve converting the amino group into a hydroxyl group with retention of configuration, followed by transformations similar to those described for malic acid. Sugars, with their multiple stereocenters, also serve as versatile starting materials, although their conversion often requires more extensive synthetic manipulations to isolate the desired functionality and remove unwanted hydroxyl groups. The key advantage of the chiral pool approach is the transfer of stereochemical information from a simple, natural molecule to a more complex synthetic target, bypassing the need for an asymmetric induction step. ankara.edu.tryoutube.com
Green Chemistry Principles in this compound Synthesis
The pharmaceutical and fine chemical industries are increasingly adopting green chemistry principles to minimize environmental impact and enhance process efficiency. mdpi.comnih.gov The synthesis of this compound is an area where these principles can be effectively applied, particularly concerning the maximization of atom economy. researchgate.net
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. skpharmteco.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wordpress.com
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Synthetic pathways with high atom economy are inherently less wasteful, as they incorporate a larger proportion of reactant atoms into the final product. wordpress.comyoutube.com Addition and rearrangement reactions are ideal, with a 100% atom economy in theory. In contrast, substitution and elimination reactions generate stoichiometric byproducts, leading to lower atom economy.
When evaluating synthetic routes to this compound, different strategies yield vastly different atom economies.
| Synthetic Strategy | General Reaction Type | Key Byproducts | Atom Economy Assessment |
|---|---|---|---|
| Asymmetric Epoxidation of Vinylacetic Acid | Addition Reaction | Depends on oxidant (e.g., acetone from DMDO, m-chlorobenzoic acid from m-CPBA). | Potentially high. The direct addition of an oxygen atom is highly atom-economical. The overall economy depends on the oxidant's structure. |
| Chiral Pool Synthesis from (S)-Malic Acid | Multi-step (Substitution, Protection, Deprotection) | Leaving groups (e.g., tosylate salts), protecting group fragments, reagents for reduction/oxidation. | Generally lower due to the use of stoichiometric reagents, protecting groups, and the generation of leaving groups at various stages. |
| Biocatalytic Deracemization | Resolution/Hydrolysis | Water is the co-substrate, leading to a hydrolyzed byproduct of the unwanted enantiomer. | The enzymatic step itself can be highly atom-economical. However, the overall process efficiency depends on whether the byproduct can be recycled or repurposed. |
Designing syntheses that prioritize atom economy not only reduces waste but also often leads to more cost-effective and sustainable manufacturing processes. nih.govskpharmteco.com
Utilization of Sustainable Solvents and Reaction Media
The selection of solvents plays a crucial role in the environmental impact of a chemical process. Traditional syntheses of chiral epoxides often rely on volatile and hazardous organic solvents. To mitigate these concerns, research has focused on identifying and implementing greener alternatives.
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While the solubility of nonpolar substrates can be a limitation, the development of enzymatic and chemo-enzymatic methods can facilitate reactions in aqueous media. For instance, the kinetic resolution of racemic epoxides using epoxide hydrolases can be effectively performed in aqueous buffer systems. This approach not only avoids organic solvents but also leverages the natural catalytic environment of the enzyme.
Ionic liquids (ILs) and Deep Eutectic Solvents (DESs) are emerging as promising reaction media. Their low volatility, thermal stability, and tunable properties make them attractive alternatives to conventional solvents. In the context of epoxide synthesis, certain lipases have shown enhanced activity and stability in choline chloride-based deep eutectic solvents, enabling efficient chemo-enzymatic epoxidation of olefins.
Bio-based solvents , derived from renewable resources such as biomass, represent another sustainable option. Solvents like Cyrene™, derived from cellulose, are biodegradable and have a lower toxicity profile compared to many petroleum-based solvents. While specific applications to this compound synthesis are still under exploration, the broader success of bio-based solvents in organic synthesis suggests their potential in this area.
| Solvent/Media | Key Advantages | Potential Application in this compound Synthesis | Challenges |
|---|---|---|---|
| Water | Non-toxic, non-flammable, abundant, inexpensive. | Enzymatic kinetic resolution of racemic 3,4-epoxybutyric acid. | Low solubility of some organic substrates. |
| Ionic Liquids (ILs) | Low volatility, high thermal stability, tunable properties. | Lipase-catalyzed epoxidation of precursors. | Cost, potential toxicity, and biodegradability concerns. |
| Deep Eutectic Solvents (DESs) | Biodegradable, low cost, easy to prepare. | Chemo-enzymatic epoxidation. consensus.app | Viscosity, limited commercial availability. |
| Bio-based Solvents (e.g., Cyrene™) | Renewable source, biodegradable, lower toxicity. | Replacement for traditional polar aprotic solvents in chemical synthesis steps. | Performance may vary compared to conventional solvents. |
Development of Environmentally Benign Reagents
The development of environmentally benign reagents is a cornerstone of green chemistry, aiming to replace toxic and hazardous chemicals with safer alternatives.
Hydrogen peroxide (H₂O₂) is considered a green oxidant as its only byproduct is water. Chemo-enzymatic epoxidation methods often utilize H₂O₂ in conjunction with a lipase. The lipase catalyzes the formation of a peroxy acid in situ from a carboxylic acid, which then acts as the epoxidizing agent. This approach avoids the direct handling of potentially unstable peroxy acids. For instance, lipase from Candida antarctica (Novozym 435) has been effectively used with H₂O₂ for the epoxidation of various olefins. A related strategy involves the use of urea-hydrogen peroxide (UHP), a stable solid source of H₂O₂, which can release it in a controlled manner in the reaction medium, minimizing water content and undesired side reactions. rsc.org
Enzymes as Biocatalysts: The use of enzymes such as lipases, epoxide hydrolases, and dehydrogenases offers a highly selective and environmentally friendly route to chiral compounds.
Lipases , in addition to their role in generating peroxy acids, can be used for the kinetic resolution of racemic esters of 3,4-epoxybutyric acid through enantioselective hydrolysis or transesterification.
Epoxide hydrolases (EHs) are particularly valuable for the kinetic resolution of racemic epoxides. These enzymes catalyze the enantioselective hydrolysis of one epoxide enantiomer, leaving the other enantiomer in high enantiomeric purity. For example, epoxide hydrolase from Acinetobacter baumannii has been used for the kinetic resolution of ethyl 3,4-epoxybutyrate, a derivative of the target acid. researchgate.net
Dehydrogenases can be employed in the synthesis of chiral precursors. For instance, a dehydrogenase could be used for the stereoselective reduction of a keto-acid to a chiral hydroxy-acid, which can then be converted to the epoxide.
| Reagent Type | Example | Role in Synthesis | Environmental Benefit |
|---|---|---|---|
| Green Oxidant | Hydrogen Peroxide (H₂O₂) | Oxygen source for epoxidation. | Byproduct is water. |
| Biocatalysts | Lipases (e.g., Novozym 435) | In situ generation of peroxy acids; Kinetic resolution of esters. | High selectivity, mild reaction conditions, biodegradable. |
| Epoxide Hydrolases (EHs) | Kinetic resolution of racemic epoxides. mdpi.com | High enantioselectivity in aqueous media. | |
| Dehydrogenases | Stereoselective reduction of keto-precursors. | High stereoselectivity, avoids chiral auxiliaries. |
Energy Efficiency in Synthesis (e.g., Microwave/Ultrasound Assistance)
Improving energy efficiency is a key aspect of sustainable synthesis. Microwave and ultrasound irradiation are non-conventional energy sources that can significantly accelerate reaction rates, often leading to higher yields and reduced energy consumption compared to conventional heating.
Microwave-assisted synthesis utilizes microwave radiation to directly and efficiently heat the reaction mixture. This rapid and uniform heating can dramatically reduce reaction times from hours to minutes. In the context of synthesizing this compound precursors, microwave irradiation can be applied to various steps, such as the formation of heterocyclic intermediates or in multicomponent reactions, often leading to improved yields and cleaner reaction profiles. mdpi.comchemrxiv.org
Ultrasound-assisted synthesis (Sonochemistry) employs high-frequency sound waves to induce acoustic cavitation in the reaction medium. The collapse of these cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of reaction rates. Sonication is particularly effective in heterogeneous reactions by improving mass transfer. Ultrasound has been shown to promote the ring-opening of epoxides and can be applied to enzymatic reactions to enhance substrate dissolution and mass transfer. nih.gov For instance, ultrasound-assisted epoxidation of olefins has demonstrated significantly reduced reaction times compared to conventional methods.
| Technique | Principle | Advantages in Synthesis | Potential Application |
|---|---|---|---|
| Microwave Irradiation | Direct and rapid heating of polar molecules. | Reduced reaction times, higher yields, improved purity. mdpi.comchemrxiv.org | Accelerating esterification, amidation, or cyclization steps. |
| Ultrasound Irradiation (Sonochemistry) | Acoustic cavitation creating localized high energy. | Enhanced reaction rates, improved mass transfer in heterogeneous systems. nih.gov | Assisting in enzymatic resolutions and epoxidation reactions. |
Continuous-Flow Chemistry for Scalable Synthesis
Continuous-flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering numerous advantages over traditional batch processing, particularly for scalable and safe production.
Reactor Design and Process Optimization in Flow Systems
The design of the flow reactor is critical for achieving optimal performance. Common reactor types include packed-bed reactors, where a solid catalyst or reagent is immobilized, and coil reactors, which provide a defined residence time for homogeneous reactions.
For the synthesis of chiral compounds like this compound, a packed-bed reactor containing an immobilized enzyme (e.g., lipase or epoxide hydrolase) or a chiral catalyst can be employed. This setup allows for the continuous processing of the substrate with easy separation of the product from the catalyst, which can be reused over extended periods.
Process optimization in flow systems involves the systematic variation of parameters such as flow rate (which determines the residence time), temperature, pressure, and reagent stoichiometry. The small reactor volumes and rapid steady-state achievement in flow chemistry allow for high-throughput experimentation and rapid optimization of reaction conditions. For instance, a telescoped continuous flow process has been developed for the enantioselective synthesis of chiral epoxide precursors, where the output of one reactor is directly fed into the next, minimizing handling and purification steps. acs.orgacs.org
A key aspect of reactor design for gas-liquid reactions, such as those involving gaseous reagents like oxygen or carbon dioxide, is ensuring efficient mass transfer. Tube-in-tube reactors , where a gas-permeable inner tube is surrounded by a pressurized gas stream, provide a safe and efficient method for introducing gases into a liquid flow stream. researchgate.net
Advantages of Flow Chemistry for Epoxide Synthesis and Reactions
Continuous-flow chemistry offers significant advantages for the synthesis and subsequent reactions of epoxides.
Enhanced Safety: Epoxidation reactions are often highly exothermic. The high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, preventing thermal runaways and enabling reactions to be performed safely at higher temperatures and concentrations than in batch reactors.
Improved Control and Reproducibility: The precise control over reaction parameters such as temperature, pressure, and residence time in flow systems leads to better control over reaction outcomes, including selectivity and yield, and ensures high reproducibility.
Scalability: Scaling up a flow process is typically achieved by "scaling out" (running multiple reactors in parallel) or by operating the system for longer periods, which is often more straightforward and predictable than scaling up batch reactors.
Access to Novel Reaction Conditions: The ability to operate at elevated temperatures and pressures in a controlled manner can enable new reaction pathways and improve the efficiency of existing ones. For example, a continuous flow process for alkene epoxidation using a homogeneous manganese catalyst has been developed, which allows for the in-situ generation and use of peracetic acid, reducing the hazards associated with its storage and handling. mdpi.comchemistryworld.com
| Advantage | Description | Relevance to this compound Synthesis |
|---|---|---|
| Enhanced Safety | Superior heat transfer minimizes risks of thermal runaway in exothermic epoxidations. | Safer handling of energetic reagents and control of exothermic reactions. |
| Precise Control | Accurate control of residence time, temperature, and stoichiometry. | Improved selectivity and yield in chiral synthesis. nih.gov |
| Scalability | Straightforward scale-up by continuous operation or parallelization. | Facilitates production of larger quantities for industrial applications. |
| Process Intensification | Integration of multiple reaction and purification steps into a single continuous process. | Reduced footprint, lower capital cost, and less waste generation. acs.orgacs.org |
Reactivity and Mechanistic Investigations of 2 2s Oxiran 2 Yl Acetic Acid
Nucleophilic Ring-Opening Reactions of the Oxirane Ring
The significant ring strain of the oxirane moiety, estimated to be around 13 kcal/mol, provides a strong thermodynamic driving force for ring-opening reactions. masterorganicchemistry.com This allows the ring to be cleaved under both acidic and basic conditions by a variety of nucleophiles. masterorganicchemistry.comchemistrysteps.com
The ring-opening of the unsymmetrical epoxide in 2-[(2S)-Oxiran-2-yl]acetic acid can occur at two different carbon atoms (C2 or C3), and the outcome is governed by the reaction mechanism, which is dictated by the reaction conditions.
Under basic or nucleophilic conditions (SN2 mechanism): Strong nucleophiles will attack the less sterically hindered carbon atom. chemistrysteps.comkhanacademy.org In the case of this compound, the attack would preferentially occur at the C3 position, which is a primary carbon, over the more substituted C2 secondary carbon. This reaction proceeds via a typical SN2 mechanism, resulting in an inversion of stereochemistry at the site of attack. The nucleophile performs a "backside attack," leading to a trans or anti configuration of the nucleophile and the newly formed hydroxyl group. chemistrysteps.compressbooks.pub
Under acidic conditions (SN1/SN2 hybrid mechanism): In the presence of an acid, the epoxide oxygen is first protonated, creating a better leaving group. masterorganicchemistry.com The nucleophilic attack then occurs. The regioselectivity in acid-catalyzed opening is more complex. The reaction exhibits characteristics of both SN1 and SN2 pathways. masterorganicchemistry.comlibretexts.org Positive charge begins to build on the carbon atom as the C-O bond breaks. This partial positive charge is better stabilized on the more substituted carbon atom (C2). Consequently, the nucleophile preferentially attacks the more substituted carbon. masterorganicchemistry.comlibretexts.org Similar to the base-catalyzed pathway, the attack occurs from the side opposite to the C-O bond, resulting in an inversion of configuration and a trans-diol product if water is the nucleophile. pressbooks.publibretexts.org
| Condition | Mechanism | Site of Nucleophilic Attack | Rationale | Stereochemical Outcome |
| Basic/Strong Nucleophile | SN2 | C3 (Less substituted) | Attack occurs at the sterically most accessible carbon. chemistrysteps.com | Inversion of configuration at C3. |
| Acidic/Weak Nucleophile | SN1-like | C2 (More substituted) | Attack occurs at the carbon that can better stabilize a partial positive charge. masterorganicchemistry.com | Inversion of configuration at C2. |
To enhance reactivity and control the selectivity of the ring-opening process, various catalytic methods have been developed.
Lewis Acid Catalysis: Lewis acids are effective catalysts for activating the epoxide ring towards nucleophilic attack, even by weak nucleophiles. nih.govacs.org They coordinate to the epoxide oxygen, polarizing the C-O bonds and making the carbon atoms more electrophilic. A variety of transition metal-based Lewis acids, such as those containing tin, cobalt, nickel, and manganese, can catalyze the ring-opening of epoxides with nucleophiles like amines under mild, solvent-free conditions. thieme-connect.comthieme-connect.com The catalytic activity depends on the metal and reaction conditions, with studies showing that the reaction barrier decreases with increasing acidity of the Lewis acid cation (e.g., Li⁺ > Na⁺ > K⁺). acs.orgacs.org
Enzymatic Catalysis: Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to form vicinal diols. mdpi.com These biocatalytic reactions are often characterized by high regio- and enantioselectivity and occur under mild conditions without the need for cofactors. mdpi.com For instance, cis-epoxysuccinate hydrolases (CESHs) catalyze the asymmetric hydrolysis of cis-epoxysuccinate to produce enantiomerically pure tartaric acid. mdpi.com Similarly, microsomal epoxide hydrolases have demonstrated the ability to open epoxide rings with high regiospecificity, often attacking at a single carbon center, a selectivity that can be difficult to achieve with conventional chemical methods. rsc.org
Intermolecular Attacks: A wide array of external nucleophiles can be employed to open the epoxide ring of this compound. Common nucleophiles include amines (RNH₂), thiols (RSH), hydroxide (B78521) (OH⁻), and Grignard reagents (RMgX), leading to the formation of β-substituted hydroxy acids. chemistrysteps.compressbooks.pub For example, reaction with an amine would yield a β-amino-α'-hydroxy dicarboxylic acid derivative, which are important structural motifs in various biologically active molecules. rsc.org
Intramolecular Attacks: The carboxylic acid group within the this compound molecule can itself act as a nucleophile. Under certain conditions, particularly with catalytic activation, the carboxylate can attack one of the epoxide carbons in an intramolecular fashion. This type of reaction, known as intramolecular cyclization, would lead to the formation of a cyclic lactone. Such cyclizations are known for other substrates containing appropriately positioned nucleophiles and electrophiles. nih.govrsc.orgdntb.gov.ua
Oxidative Transformations
The most direct oxidative transformation of the oxirane ring is its conversion to a vicinal diol (a 1,2-diol). This is readily achieved through hydrolysis.
Acid-Catalyzed Hydrolysis: Treatment of the epoxide with dilute aqueous acid results in the formation of a trans-1,2-diol. pressbooks.publibretexts.org The reaction proceeds via protonation of the epoxide oxygen, followed by a backside SN2-like attack by a water molecule. pressbooks.publibretexts.org For this compound, this would yield (2S,3R)-2,3-dihydroxybutanedioic acid or (2S,3S)-2,3-dihydroxybutanedioic acid, depending on the regioselectivity of the water attack. This process is a common and reliable method for converting epoxides into diols. masterorganicchemistry.com
| Reaction | Reagents | Mechanism | Primary Product |
| Hydrolysis | Dilute Aqueous Acid (e.g., H₃O⁺) | Acid-catalyzed ring-opening | Vicinal Diol |
| Hydrolysis | Aqueous Base (e.g., NaOH, H₂O) | Base-catalyzed ring-opening | Vicinal Diol |
Reductive Transformations
The reduction of this compound can involve both the epoxide ring and the carboxylic acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both functional groups. The reduction of the epoxide ring is a form of reductive cleavage. This reaction opens the strained ring to form an alcohol. Concurrently, LiAlH₄ will reduce the carboxylic acid to a primary alcohol. Therefore, the complete reduction of this compound with a powerful reducing agent like LiAlH₄ would result in the formation of a triol. The regioselectivity of the epoxide ring opening during reduction typically follows an SN2 pathway, where the hydride nucleophile attacks the less sterically hindered carbon (C3).
Reduction of the Oxirane Ring to Alcohols
The reduction of the oxirane ring in this compound is a significant transformation that leads to the formation of diols. The strained three-membered epoxide ring is susceptible to ring-opening followed by reduction under various conditions. Strong reducing agents are typically employed for this purpose.
One of the most common reagents for the reduction of epoxides is lithium aluminum hydride (LiAlH₄). This powerful reducing agent can cleave the epoxide ring to yield a diol. The regioselectivity of the ring-opening by the hydride attack is influenced by steric and electronic factors. In the case of this compound, the carboxylic acid group can also be reduced by LiAlH₄ to a primary alcohol. Therefore, the reaction with LiAlH₄ would be expected to produce a triol.
Other reducing systems have been developed for the selective reduction of epoxides to alcohols. organic-chemistry.org For instance, a magnetically separable palladium catalyst has demonstrated high activity and selectivity for epoxide hydrogenolysis at room temperature under an atmosphere of hydrogen. organic-chemistry.org Additionally, magnesium and titanium-based catalysts have been employed for the hydroboration and anti-Markovnikov reduction of epoxides, respectively, to yield secondary and tertiary alcohols. organic-chemistry.org The choice of reagent and reaction conditions is crucial in determining the outcome of the reduction, including the regioselectivity of the ring-opening.
Table 1: Examples of Reagents for Epoxide Reduction
| Reagent/System | Product Type | Reference |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Diol/Triol | |
| Palladium Catalyst / H₂ | Alcohol | organic-chemistry.org |
| Magnesium Catalyst / Hydroboration | Secondary/Tertiary Alcohol | organic-chemistry.org |
Substitution Reactions at the Acetic Acid Moiety
The carboxylic acid functionality of this compound is amenable to a variety of substitution reactions, characteristic of carboxylic acids. jackwestin.com These reactions involve the replacement of the hydroxyl group of the carboxyl moiety with other nucleophiles, leading to the formation of important derivatives such as esters, amides, and acid anhydrides. jackwestin.com
Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst results in the formation of an ester. This reaction, known as Fischer esterification, is a classic method for converting carboxylic acids to esters. jackwestin.com The resulting ester, for example, ethyl 2-[(2S)-oxiran-2-yl]acetate, has reduced acidity and increased volatility compared to the parent acid.
Amide Formation: The direct conversion of a carboxylic acid to an amide by reaction with an amine can be challenging due to the basic nature of amines, which tends to deprotonate the carboxylic acid to form an unreactive carboxylate. jackwestin.com To overcome this, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often used to facilitate the reaction. jackwestin.com
Anhydride (B1165640) Formation: An acid anhydride can be formed from this compound by reacting it with an acid chloride in the presence of a base. jackwestin.com This reaction proceeds through a nucleophilic addition-elimination mechanism. jackwestin.com
The reactivity of the carboxylic acid derivative is influenced by the nature of the substituent that replaces the hydroxyl group. libretexts.org Generally, the reactivity towards nucleophilic acyl substitution decreases in the order: acyl chlorides > anhydrides > thioesters > esters > amides. libretexts.orgmsu.edu
Rearrangement Reactions and Domino Processes
Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. wiley-vch.de Domino reactions, also known as cascade or tandem reactions, involve a sequence of intramolecular reactions where the subsequent reaction is triggered by the functionality generated in the previous step. umich.eduresearchgate.net These processes are powerful tools in organic synthesis for building molecular complexity in an efficient manner. researchgate.netumich.edu
While specific examples of rearrangement and domino reactions starting directly from this compound are not extensively detailed in the provided search results, the structural motifs present in the molecule suggest its potential to participate in such transformations. For instance, the epoxide ring can undergo rearrangement to an allylic alcohol, a reaction that can be promoted by chiral bases. mdpi.com
Domino processes often utilize building blocks that can undergo a series of transformations under a single set of reaction conditions. A notable example is a domino reaction sequence involving an allylic acetate (B1210297) rearrangement, a stereoselective Ireland-Claisen rearrangement, and an asymmetric Michael addition, which has been used in the synthesis of δ-amino acids and piperidines. researchgate.net The concept of using a domino sequence allows for the rapid construction of complex molecules with high stereocontrol. researchgate.net
The Baeyer-Villiger oxidation is another example of a rearrangement reaction that converts a ketone to an ester or a cyclic ketone to a lactone using a peroxy acid. wiley-vch.de Although not directly applicable to this compound in its current form, this highlights the types of rearrangements that related structures could undergo.
Role of Carboxylic Acid Functionality in Modulating Reactivity
The carboxylic acid can act as an intramolecular catalyst or directing group in the ring-opening reactions of the epoxide. The acidic proton can protonate the epoxide oxygen, activating it towards nucleophilic attack. The carboxylate, formed upon deprotonation, can itself act as a nucleophile, leading to the formation of a lactone. The reactivity of carboxylic acids in reactions with epoxides is a subject of study, with factors such as the nature of the acid, the epoxide, and the solvent all playing a role. researchgate.net
Furthermore, the electronic properties of the carboxylic acid group influence the electrophilicity of the carbonyl carbon. libretexts.orgkhanacademy.org While inductive electron withdrawal by the oxygen atoms increases the electrophilicity, resonance electron donation from the hydroxyl group can decrease it. msu.edu This balance of inductive and resonance effects determines the reactivity of the carboxylic acid moiety towards nucleophiles. khanacademy.org In reactions involving both functional groups, the carboxylic acid can influence the regioselectivity of the epoxide ring-opening by through-space interactions or by participating in the reaction mechanism.
Applications As a Chiral Building Block in Complex Molecule Synthesis
Precursor in Asymmetric Synthesis of Pharmaceuticals and Agrochemicals
The inherent chirality and bifunctional nature of 2-[(2S)-Oxiran-2-yl]acetic acid allow for the stereocontrolled introduction of key structural motifs in the synthesis of various active pharmaceutical ingredients and agrochemical compounds.
Synthesis of Nebivolol Intermediates
Nebivolol, a highly selective β1-adrenergic receptor blocker, is a complex molecule with multiple stereocenters. The synthesis of its crucial intermediates often involves the use of chiral epoxides. While direct utilization of this compound is not explicitly detailed in readily available literature, the synthesis of key oxirane intermediates for Nebivolol from corresponding chiral carboxylic acids is a well-established strategy.
For instance, the synthesis of the key intermediate, a diastereomer of 6-fluoro-2-(oxiran-2-yl)chroman (B1141292), is a critical step. Patents describe the preparation of these epoxides from the corresponding 6-fluoro-chroman-2-carboxylic acid esters. This transformation underscores the importance of chiral carboxylic acids in accessing the necessary stereochemistry for the final drug substance. The general synthetic approach involves the conversion of the carboxylic acid or its ester to a haloketone, which is then reduced and cyclized to form the desired epoxide ring with the correct stereochemistry.
| Intermediate | Precursor | Key Transformation |
| (2R,S)-6-fluoro-2-((S)-oxiran-2-yl)chromane | (S)-6-fluorochroman-2-carboxylic acid | Conversion to haloketone, reduction, and cyclization |
| (2S,R)-6-fluoro-2-((R)-oxiran-2-yl)chromane | (R)-6-fluorochroman-2-carboxylic acid | Conversion to haloketone, reduction, and cyclization |
Derivations towards Rivaroxaban (B1684504) Scaffolds (via related chiral epoxides)
Rivaroxaban, an oral anticoagulant that directly inhibits Factor Xa, features a chiral oxazolidinone core. The synthesis of this crucial structural element often employs chiral epoxide building blocks to establish the required stereocenter. While a direct synthetic route from this compound is not prominently described, the principle of using related chiral epoxides is fundamental to many synthetic strategies.
A common precursor for the chiral core of Rivaroxaban is (S)-epichlorohydrin. This versatile C3 building block provides the necessary electrophilic sites for the sequential introduction of the amine and the subsequent formation of the oxazolidinone ring. The synthesis involves the opening of the epoxide ring by an appropriate amine, followed by cyclization to form the heterocyclic core. This highlights the strategic importance of simple, enantiomerically pure epoxides in constructing complex pharmaceutical scaffolds.
Intermediates for β-Adrenolytic Agents
β-Adrenolytic agents, commonly known as beta-blockers, are a class of drugs used to manage cardiovascular diseases. The synthesis of many chiral beta-blockers relies on the use of enantiomerically pure epoxide precursors. The reaction of these epoxides with various amines is a key step in introducing the characteristic amino-alcohol side chain responsible for their pharmacological activity.
For example, the synthesis of stereoisomeric practolol (B1678030) and propranolol (B1214883) derivatives has been achieved using asymmetric epoxides. The general strategy involves the reaction of an asymmetric epoxide with a preformed enantiomeric 6-aminoheptanoic acid amide to yield the target beta-blocker analogues. This approach demonstrates the utility of chiral epoxides in creating a library of related compounds for structure-activity relationship studies.
Synthesis of 4-Hydroxypipecolic Acid Derivatives
(2S,4R)-4-Hydroxypipecolic acid is a naturally occurring non-proteinogenic amino acid found in several plant species and is a constituent of some cyclodepsipeptide antibiotics. Due to its constrained cyclic structure, it serves as a valuable building block in medicinal chemistry for the synthesis of conformationally restricted peptides and other bioactive molecules. While a direct synthesis from this compound is not explicitly detailed in the readily available scientific literature, the synthesis of this important chiral molecule often starts from other readily available chiral precursors. For instance, syntheses starting from L-aspartic acid have been reported, which involve an intramolecular Dieckmann condensation to construct the piperidine (B6355638) ring. nih.gov
Application in Agrochemical Compound Development
Construction of Polycyclic and Spirocyclic Systems
The unique structural features of this compound, with its strained epoxide ring and a carboxylic acid handle, present opportunities for its use in the construction of complex polycyclic and spirocyclic frameworks through intramolecular reactions. However, specific and detailed examples of the application of this compound in the synthesis of such systems are not extensively documented in the reviewed scientific literature. The inherent reactivity of the molecule suggests that intramolecular cyclization, where the carboxylic acid or a derivative acts as a nucleophile to open the epoxide ring, could be a plausible strategy for the formation of lactone-containing cyclic systems. Further research in this area could unveil novel synthetic routes to complex molecular architectures.
Total Synthesis of Natural Products
The enantiopure nature of this compound makes it a sought-after starting material for the synthesis of biologically active natural products. Its stereocenter is often incorporated into the target molecule, significantly simplifying the synthetic route and avoiding challenging chiral separations.
The total synthesis of complex natural products like Callipeltoside A relies heavily on the use of chiral building blocks to construct its intricate architecture. While various synthetic strategies have been developed for Callipeltoside A, the direct utilization of this compound is not widely documented in prominent synthetic routes. These syntheses often employ other chiral precursors to establish the necessary stereocenters. However, the fundamental importance of chiral C4 units, such as those derivable from (S)-3,4-epoxybutyric acid, is a recurring theme in the retrosynthetic analysis of such macrolides. The epoxide moiety serves as a versatile handle for the introduction of various functionalities through nucleophilic ring-opening reactions, a key strategy in building complex carbon skeletons.
In the pursuit of the total synthesis of Jerangolids, a class of antifungal natural products, a key strategy involves the construction of the dihydropyran pharmacophore. A significant approach utilizes a suitably substituted chiral epoxy aldehyde as a crucial building block. This epoxy aldehyde is synthesized via a highly enantioselective Shi epoxidation. The epoxide ring in this intermediate is pivotal for the subsequent formation of the pyran structure through a nucleophilic 6-endo-tet epoxide opening reaction. Although not directly this compound, this epoxy aldehyde is a closely related derivative, showcasing the utility of chiral epoxides in constructing the core of the Jerangolid molecule. The reaction sequence highlights the importance of the epoxide's stereochemistry in directing the formation of the final product's complex three-dimensional structure.
| Reaction Step | Description | Key Reagent/Reaction |
| Epoxidation | Enantioselective formation of the epoxy aldehyde. | Shi Epoxidation |
| Alkynylation | Coupling of the epoxy aldehyde with another building block. | Carreira Alkynylation |
| Cyclization | Intramolecular epoxide ring-opening to form the dihydropyran ring. | 6-endo-tet nucleophilic attack |
The glandular secretion of the African civet cat contains the chiral compound (+)-2-((2S,6S)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. The synthesis of this cis-2,6-disubstituted tetrahydropyran (B127337) has been the subject of numerous research efforts. While many synthetic routes have been reported, the use of this compound as a starting material provides a conceptually straightforward approach. The synthesis of the target molecule often involves the creation of a diol precursor, which can then undergo intramolecular cyclization to form the tetrahydropyran ring. This compound can serve as a precursor to such diols, with the epoxide ring being opened to install the necessary hydroxyl groups with the correct stereochemistry. This strategy leverages the inherent chirality of the starting material to achieve an enantioselective synthesis of the final natural product.
Phorbol and Prostratin are complex tigliane diterpenes with significant biological activity. Their intricate polycyclic structures present a formidable challenge to synthetic chemists. The total synthesis of (+)-Phorbol has been achieved through a strategy inspired by terpene biosynthesis, starting from the readily available monoterpene (+)-3-carene. This particular synthetic route does not appear to directly employ this compound. However, the broader field of complex natural product synthesis frequently relies on the use of chiral epoxides as versatile intermediates. The epoxide functionality allows for the stereospecific introduction of oxygen atoms and the construction of new carbon-carbon bonds, which are critical steps in the assembly of densely functionalized molecules like Phorbol and Prostratin. The principles of epoxide chemistry are therefore highly relevant to the strategic planning of any synthesis of these complex targets.
The Sclerophytin family of marine natural products are characterized by a unique oxygenated cembrane (B156948) diterpene scaffold. In the enantioselective synthesis of (-)-Sclerophytin A, a key step involves a novel stereoconvergent epoxide hydrolysis. nih.govacs.orgnih.govnih.govfigshare.com This reaction proceeds through an epoxide intermediate, which upon hydrolysis, sets a crucial stereocenter in the molecule. While the synthesis of Sclerophytin F is distinct, the chemical principles demonstrated in the synthesis of Sclerophytin A are applicable across the family. The use of a chiral epoxide intermediate is a powerful strategy to control the stereochemical outcome of the synthesis. This compound represents a fundamental chiral building block that embodies the type of synthon required for the stereocontrolled construction of the Sclerophytin core.
| Key Synthetic Challenge | Role of Epoxide Chemistry |
| Control of stereochemistry | Epoxide ring-opening reactions proceed with high stereospecificity, allowing for the precise installation of chiral centers. |
| Introduction of oxygen functionality | The epoxide group is a direct precursor to diols and other oxygenated functionalities present in the target molecule. |
| Construction of cyclic systems | Intramolecular epoxide opening is a powerful method for the formation of tetrahydrofuran and tetrahydropyran rings found in many natural products. |
Synthesis of Specialty Chemicals and Polymers
The unique chemical structure of this compound also lends itself to the synthesis of various specialty chemicals and polymers.
The presence of both an electrophilic epoxide and a nucleophilic/acidic carboxylic acid group allows this compound to be used as a versatile building block for a range of specialty chemicals. It can undergo reactions at either functional group selectively, enabling the synthesis of complex molecules with diverse functionalities. For example, the carboxylic acid can be converted to esters or amides, while the epoxide can be opened by a variety of nucleophiles to introduce new substituents.
In the field of polymer chemistry, chiral epoxides are valuable monomers for the synthesis of stereoregular polymers. The stereoselective polymerization of epoxides can lead to isotactic-enriched polyethers. Furthermore, this compound is structurally related to 3-hydroxybutyric acid, the monomeric unit of the biodegradable polymer poly(3-hydroxybutyrate) (PHB). Chemical synthesis routes to PHB and related copolymers, such as poly(3-hydroxybutyrate-co-4-hydroxybutyrate), can potentially utilize chiral precursors derived from (S)-3,4-epoxybutyric acid. The incorporation of such chiral monomers can influence the physical properties of the resulting polymers, such as their crystallinity and degradation rates. nih.govmdpi.commdpi.com
Derivatization Strategies for Expanding Synthetic Utility
The synthetic value of this compound as a chiral building block is significantly enhanced through various derivatization strategies that target its two primary functional groups: the epoxide ring and the carboxylic acid. These modifications allow for the introduction of a wide range of chemical functionalities, enabling the construction of complex molecular architectures with high stereochemical control. nih.gov The dual functionality of this molecule provides a versatile platform for a multitude of chemical transformations.
The inherent ring strain of the oxirane moiety makes it susceptible to nucleophilic attack, providing a thermodynamic driving force for ring-opening reactions. This reactivity is central to its utility in synthesis. Simultaneously, the carboxylic acid group can undergo a variety of transformations, such as esterification and amidation, to introduce new functional groups or to modify the molecule's physical and chemical properties. core.ac.uk
Epoxide Ring-Opening Reactions
A primary strategy for the derivatization of this compound involves the nucleophilic ring-opening of the strained epoxide ring. This reaction proceeds via an SN2 mechanism, where a nucleophile attacks one of the carbon atoms of the epoxide, leading to the cleavage of a carbon-oxygen bond and the formation of a hydroxyl group. This process allows for the stereospecific introduction of a wide array of substituents.
Common nucleophiles employed in the ring-opening of this compound include amines, thiols, alcohols, and water. These reactions lead to the formation of substituted β-hydroxy acetic acid derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The regioselectivity of the ring-opening can often be controlled by the choice of catalyst and reaction conditions.
Table 1: Examples of Nucleophilic Ring-Opening Reactions of this compound
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | Ammonia, Primary/Secondary Amines | β-Amino-α-hydroxy acids |
| Thiol | Thiols, Thiophenols | β-Thio-α-hydroxy acids |
| Alcohol | Alcohols, Phenols | β-Alkoxy/Aryloxy-α-hydroxy acids |
| Water | Water (hydrolysis) | α,β-Dihydroxy acids |
| Azide | Sodium Azide | β-Azido-α-hydroxy acids |
Carboxylic Acid Group Transformations
The carboxylic acid functional group of this compound offers another avenue for derivatization, expanding its synthetic utility. These transformations are crucial for peptide synthesis, the formation of prodrugs, or for altering the solubility and reactivity of the molecule.
Standard transformations of the carboxylic acid group include:
Esterification: Conversion to esters can protect the carboxylic acid, modify the molecule's lipophilicity, or provide a handle for further reactions. This is typically achieved by reaction with an alcohol in the presence of an acid catalyst.
Amidation: Reaction with amines to form amides is a key transformation for building peptide linkages or introducing nitrogen-containing functionalities. This is often facilitated by coupling agents.
Reduction: The carboxylic acid can be reduced to a primary alcohol, providing access to a different class of chiral building blocks.
Salt Formation: Reaction with a base results in the formation of a carboxylate salt, which can alter the solubility and handling properties of the compound.
Table 2: Derivatization Reactions of the Carboxylic Acid Group
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Esterification | Alcohol, Acid Catalyst | Ester |
| Amidation | Amine, Coupling Agent | Amide |
| Reduction | Reducing Agent (e.g., LiAlH4) | Primary Alcohol |
| Salt Formation | Base (e.g., NaOH) | Carboxylate Salt |
The ability to selectively perform reactions on either the epoxide or the carboxylic acid, or to react both in a stepwise manner, makes this compound a highly versatile chiral precursor in the synthesis of complex organic molecules. acs.org
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations on Molecular Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the electronic structure and energetic properties of molecules. These calculations can predict molecular geometries, reaction energies, and the pathways of chemical transformations.
Density Functional Theory (DFT) Applications for Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.com It is particularly useful for predicting the reactivity of molecules by calculating various parameters derived from the electron density. mdpi.com For 2-[(2S)-Oxiran-2-yl]acetic acid, DFT calculations can elucidate its reactivity by examining its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity.
Recent advancements have led to the development of descriptor libraries based on DFT calculations for classes of molecules like carboxylic acids, which can aid in data-driven reaction discovery and development. mit.educhemrxiv.org These libraries, though not explicitly containing this compound, demonstrate the methodology that can be applied to predict its reactivity descriptors.
Table 1: Predicted DFT-Level Descriptors for Carboxylic Acids (Note: This table is representative of the types of data generated for similar molecules and is for illustrative purposes.)
| Descriptor | Description | Predicted Value Range |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -9.5 to -7.0 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | 0.5 to 2.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 7.5 to 12.0 eV |
| Dipole Moment | Measure of the molecule's overall polarity | 1.0 to 4.0 D |
| NPA Charge on Carbonyl Carbon | Natural Population Analysis charge on the C=O carbon | +0.7 to +0.9 e |
Molecular Orbital Theory (MO) Analysis
Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of combinations of the atomic orbitals. youtube.comyoutube.com The interaction between the atomic orbitals of constituent atoms leads to the formation of bonding and antibonding molecular orbitals. youtube.com For this compound, an MO analysis would reveal the distribution and energies of its molecular orbitals.
The most significant interactions in a chemical reaction typically occur between the HOMO of one reactant and the LUMO of the other. wpmucdn.com In the context of this compound, the lone pairs on the oxygen atoms of the oxirane ring and the carboxylic acid group, as well as the π-orbital of the carbonyl group, would be key features in its MO diagram. The relative energies of these orbitals dictate the molecule's nucleophilic and electrophilic sites. For instance, the high-energy lone pair orbitals would be the primary sites for protonation or attack by electrophiles, while the LUMO, likely centered around the strained oxirane ring, would be the target for nucleophilic attack.
Potential Energy Surface (PES) Mapping for Reaction Pathways
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of the positions of its atoms. libretexts.orglibretexts.org By mapping the PES, chemists can identify stable molecules (energy minima), transition states (saddle points), and the lowest energy pathways connecting them, known as reaction coordinates. libretexts.orgwayne.edu
For this compound, PES mapping is crucial for understanding its reaction mechanisms, such as the ring-opening of the epoxide. Theoretical explorations can be used to calculate the energy barriers for different reaction pathways, for example, under acidic or basic conditions, providing insights into the regioselectivity and stereoselectivity of the reaction. researchgate.net The calculation of a PES is computationally intensive but provides a detailed picture of the energetic landscape of a chemical reaction. wayne.eduresearchgate.net
Molecular Dynamics Simulations to Understand Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govpsu.eduosti.gov These simulations can provide detailed information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for understanding the behavior of this compound in different environments. dovepress.com
For instance, MD simulations of acetic acid in water have shown the formation of cyclic dimers and chain structures, which are influenced by the concentration and temperature. nih.govpsu.edu Similar simulations for this compound could reveal how its unique structure influences its aggregation and interaction with solvent molecules. This is particularly relevant for understanding its solubility and reactivity in different media.
Table 2: Intermolecular Interaction Parameters from MD Simulations (Note: This table is a hypothetical representation of data that could be obtained for this compound.)
| Interaction Type | Potential Energy (kcal/mol) | Average Distance (Å) |
| Hydrogen Bond (Acid-Acid) | -5 to -8 | 2.6 - 2.8 |
| Hydrogen Bond (Acid-Water) | -4 to -6 | 2.7 - 2.9 |
| Hydrogen Bond (Epoxide-Water) | -3 to -5 | 2.8 - 3.0 |
| van der Waals | -0.5 to -2 | 3.5 - 4.5 |
Prediction of Stereoselectivity in Epoxidation and Ring-Opening Reactions
Computational methods are highly effective in predicting the stereoselectivity of chemical reactions. For this compound, this is relevant to both its synthesis via epoxidation and its subsequent reactions, particularly the ring-opening of the epoxide.
Theoretical studies on the epoxidation of chiral alkenes have shown that the stereochemical outcome can be rationalized by analyzing the transition state energies for attack from different faces of the double bond. rsc.org Similarly, for the ring-opening of the epoxide in this compound, computational models can predict whether a nucleophile will attack at the C2 or C3 position of the oxirane ring and with what stereochemical outcome (inversion or retention of configuration). These predictions are based on the steric and electronic factors of the transition states leading to the different possible products. The stereoselectivity of epoxide ring-opening reactions can be influenced by the choice of catalyst and reaction conditions. nih.govmdpi.comresearchgate.netorganic-chemistry.org
Investigation of Solvent Effects on Reaction Mechanisms
The solvent can have a profound effect on the rates and mechanisms of chemical reactions. wikipedia.orglibretexts.org Computational chemistry provides tools to investigate these solvent effects by modeling the reaction in the presence of explicit or implicit solvent molecules. Polar solvents can stabilize charged intermediates and transition states, which can significantly alter the energy profile of a reaction. libretexts.orgyoutube.com
For reactions involving this compound, such as its ring-opening, the polarity of the solvent would play a critical role. nih.gov Protic solvents, for example, can participate in hydrogen bonding with the oxygen atoms of the epoxide and carboxylic acid, potentially facilitating ring-opening by protonating the epoxide oxygen. Computational studies can model these interactions and quantify their effect on the activation energy of the reaction, thereby predicting how the reaction rate will change in different solvents. wikipedia.orgnih.gov
Advanced Analytical Methodologies for Research on 2 2s Oxiran 2 Yl Acetic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, including 2-[(2S)-Oxiran-2-yl]acetic acid and its derivatives. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental tools for the initial structural assessment of this compound derivatives. nih.govnih.gov
¹H NMR: This technique provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For a derivative of this compound, one would expect to observe distinct signals for the protons on the oxirane ring, the methylene (B1212753) (CH₂) group, and any protons associated with the derivative moiety. The chemical shifts (δ) and coupling constants (J) are characteristic of the molecular structure.
¹³C NMR: This method reveals the number of non-equivalent carbon atoms in a molecule and their electronic environment. mdpi.com For this compound derivatives, distinct signals would be expected for the carbonyl carbon of the acetic acid group, the carbons of the oxirane ring, and the methylene carbon. mdpi.com The chemical shifts in ¹³C NMR are highly sensitive to the local chemical environment, aiding in the unambiguous assignment of each carbon atom. rsc.org
A hypothetical ¹H and ¹³C NMR data table for a generic derivative of this compound is presented below. Actual chemical shifts will vary depending on the specific derivative and the solvent used.
| Atom | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |
| Oxirane CH | 3.0 - 3.5 | 45 - 55 |
| Oxirane CH₂ | 2.5 - 3.0 | 40 - 50 |
| Acetic Acid CH₂ | 2.2 - 2.8 | 35 - 45 |
| Carboxylic Acid C=O | - | 170 - 180 |
For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity within the molecule. ipb.ptyoutube.com
DEPT (Distortionless Enhancement by Polarization Transfer): This is a 1D technique that provides information about the multiplicity of carbon atoms (CH, CH₂, CH₃). uvic.caemerypharma.com DEPT-135, for instance, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, which is invaluable for distinguishing between the different types of carbon atoms in the molecule. emerypharma.com
COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu In a derivative of this compound, COSY would reveal the coupling between the protons on the oxirane ring and the adjacent methylene protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.comsdsu.edu It is a powerful tool for assigning carbon signals based on the assignment of their attached protons. emerypharma.com
| 2D NMR Technique | Information Provided for this compound Derivatives |
| COSY | Shows which protons are coupled to each other, for example, the protons within the oxirane ring and the adjacent methylene group. sdsu.edu |
| HSQC | Correlates each proton with its directly attached carbon atom, confirming C-H bonds. emerypharma.comsdsu.edu |
| HMBC | Reveals long-range (2-3 bond) correlations between protons and carbons, helping to establish the connectivity of the entire molecular framework. sdsu.edu |
Determining the enantiomeric purity of this compound is crucial. While enantiomers have identical NMR spectra in an achiral environment, their spectra can be differentiated in the presence of a chiral auxiliary. libretexts.org
This can be achieved in two main ways:
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiomerically pure CDA to form a mixture of diastereomers. stereoelectronics.org Diastereomers have different physical properties and, therefore, distinct NMR spectra, allowing for the quantification of each enantiomer. stereoelectronics.org
Chiral Solvating Agents (CSAs): The enantiomeric mixture is dissolved in a solution containing an enantiomerically pure CSA. libretexts.org The CSA forms transient, weak diastereomeric complexes with each enantiomer, leading to observable differences in their NMR chemical shifts. stereoelectronics.org This method has the advantage of being non-destructive. libretexts.org
Recent research has also explored the potential for NMR to inherently distinguish between enantiomers due to chirality-induced spin selectivity, which could eliminate the need for external chiral agents. arxiv.org
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Ratio Determination
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. nih.gov To determine the enantiomeric ratio of this compound, a chiral stationary phase (CSP) is typically employed. The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus their separation.
Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov The choice of the specific chiral column or derivatization agent depends on the chemical properties of the analyte. The enantiomeric ratio is determined by comparing the peak areas of the two separated enantiomers in the chromatogram. nih.gov
| Parameter | Description |
| Stationary Phase | Typically a chiral stationary phase (CSP) that selectively interacts with each enantiomer. |
| Mobile Phase | A solvent or mixture of solvents that carries the sample through the column. |
| Detector | Commonly a UV detector to monitor the elution of the separated enantiomers. |
| Output | A chromatogram showing two separate peaks for the R- and S-enantiomers, allowing for quantification of their ratio. |
Mass Spectrometry (MS), Including High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Mass Spectrometry (MS): Standard MS can confirm the molecular weight of a derivative of this compound. The molecule is ionized, and the resulting molecular ion peak in the mass spectrum corresponds to its molecular weight.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. nih.gov This is a powerful tool for confirming the identity of a newly synthesized compound and distinguishing it from other compounds with the same nominal mass.
X-ray Crystallography for Absolute Configuration Assignment
While NMR and HPLC can determine enantiomeric purity and ratio, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. nih.gov
This technique involves irradiating a crystal of the compound with X-rays and analyzing the resulting diffraction pattern. caltech.edu The analysis of the diffraction data allows for the construction of a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms. nih.gov For a derivative of this compound, X-ray crystallography can unambiguously confirm that the stereocenter has the (S)-configuration. nih.gov The Flack parameter is a key value in crystallographic refinement that indicates the correctness of the assigned absolute configuration. nih.gov
Spectroscopic Characterization (e.g., IR)
Infrared (IR) spectroscopy is a fundamental technique for the characterization of this compound, providing critical information about the presence of its key functional groups: the carboxylic acid and the epoxide ring. The vibrational frequencies of these groups serve as diagnostic markers for the compound's structure.
The carboxylic acid moiety is characterized by two prominent stretching vibrations. The carbonyl (C=O) stretch is expected to appear as a strong, sharp absorption band in the region of 1700-1725 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding. Additionally, the hydroxyl (O-H) stretch of the carboxylic acid gives rise to a very broad absorption band over a wide frequency range, typically from 2500 to 3300 cm⁻¹, which is a hallmark of the dimeric association of carboxylic acids in the solid state or in non-polar solvents.
The presence of the oxirane (epoxide) ring is confirmed by several characteristic vibrational modes. The asymmetric C-O-C stretching of the epoxide ring is anticipated to produce a distinct absorption band around 1250 cm⁻¹. Furthermore, the symmetric "ring breathing" vibration of the epoxide is typically observed near 850-950 cm⁻¹. The C-H stretching vibrations of the methylene and methine groups within the molecule are expected in the 2850-3000 cm⁻¹ region.
A hypothetical summary of the expected major IR absorption bands for this compound is presented in the table below. It is important to note that these are predicted ranges, and actual experimental values may vary depending on the sample preparation and analytical conditions.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1700-1725 | Strong, Sharp |
| Epoxide | Asymmetric C-O-C stretch | ~1250 | Medium |
| Epoxide | Symmetric ring breathing | 850-950 | Medium to Weak |
| Alkyl | C-H stretch | 2850-3000 | Medium |
This predictive analysis, based on established principles of IR spectroscopy, provides a foundational framework for the characterization of this compound. Experimental verification through laboratory analysis is essential to confirm and refine these spectroscopic assignments.
Comparative Studies with Analogous Oxirane Containing Compounds
Structural and Functional Group Comparisons with Related Epoxide Acids and Esters
2-[(2S)-Oxiran-2-yl]acetic acid possesses dual functionality: a strained, electrophilic three-membered epoxide ring and a carboxylic acid group. This combination dictates its chemical personality. The epoxide, or oxirane, is a cyclic ether with significant ring strain, making it susceptible to ring-opening reactions. youtube.com The carboxylic acid group can act as an acid or be converted into other functional groups like esters or amides. opentextbc.ca
| Feature | This compound | Epoxide Ester (e.g., Methyl 2-(oxiran-2-yl)acetate) | Simple Epoxide (e.g., Ethylene Oxide) | Thiirane Analogue |
| Primary Functional Groups | Epoxide, Carboxylic Acid | Epoxide, Ester | Epoxide | Thiirane, Carboxylic Acid |
| Key Reactive Site | Electrophilic epoxide ring, acidic proton | Electrophilic epoxide ring | Electrophilic epoxide ring | Thiirane ring |
| Potential for Intramolecular Reaction | High (acid can catalyze ring-opening) | Low | None | High |
| Acidity | Weakly acidic opentextbc.ca | Neutral | Neutral | Weakly acidic |
Differential Reactivity Profiles of Stereoisomers and Analogues
The stereochemistry of an epoxide and the nature of the attacking nucleophile are critical in determining the reaction's outcome. The ring-opening of epoxides can proceed through two primary mechanisms, SN1-like or SN2-like, depending on the reaction conditions. fiveable.melibretexts.org
Base-Catalyzed/Strong Nucleophile (SN2-like): In the presence of a strong nucleophile (e.g., hydroxide (B78521), alkoxides, Grignard reagents), the reaction follows a classic SN2 pathway. The nucleophile attacks the less sterically hindered carbon of the epoxide ring, leading to an inversion of stereochemistry at that center. youtube.compressbooks.pub For this compound, this would typically be the carbon atom not attached to the acetic acid side chain.
Acid-Catalyzed/Weak Nucleophile (SN1-like): Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. libretexts.org This is followed by nucleophilic attack. For epoxides with primary and secondary carbons, the attack still occurs at the less substituted carbon (an SN2-like result). However, if a tertiary carbon is present, the reaction has significant SN1 character. The C-O bond to the more substituted carbon begins to break, creating partial positive charge character, and the nucleophile preferentially attacks this more substituted carbon. libretexts.orgpressbooks.pubchemistrysteps.comucalgary.ca This process also results in an inversion of configuration at the site of attack. ucalgary.ca
The stereoisomer, (2R)-oxiran-2-yl]acetic acid, will react under the same principles, but the absolute stereochemistry of the products will be opposite to those derived from the (2S) enantiomer. The stereospecificity of these reactions is crucial in asymmetric synthesis, where controlling the precise three-dimensional arrangement of atoms is paramount. mdpi.com For example, the ring-opening of a chiral epoxide with a nucleophile proceeds with an inversion of configuration, allowing for the creation of specific stereoisomers in the product. mdpi.com
| Condition | Mechanism | Site of Attack on Unsymmetrical Epoxide | Stereochemical Outcome |
| Basic/Strong Nucleophile | SN2-like youtube.com | Less sterically hindered carbon youtube.compressbooks.pubchemistrysteps.com | Inversion of configuration at the attacked carbon youtube.com |
| Acidic (Primary/Secondary Carbons) | SN2-like pressbooks.pub | Less sterically hindered carbon pressbooks.pub | Inversion of configuration (anti-product) libretexts.orgchemistrysteps.com |
| Acidic (Tertiary Carbon Present) | SN1-like libretexts.orgpressbooks.pub | More substituted (tertiary) carbon libretexts.orgpressbooks.pubchemistrysteps.comucalgary.ca | Inversion of configuration at the attacked carbon ucalgary.ca |
Influence of Substituent Effects on Stereochemical Control and Reaction Outcomes
Substituents on the oxirane ring exert a profound influence on both the rate and regioselectivity of ring-opening reactions. This is a direct consequence of electronic and steric effects.
Steric Effects: As discussed, steric hindrance is the dominant factor in base-catalyzed SN2 reactions. Bulky substituents will direct the incoming nucleophile to the less crowded carbon atom of the epoxide. youtube.com
Electronic Effects: In acid-catalyzed reactions, the electronic nature of the substituents becomes critical. Electron-donating groups (like alkyl groups) stabilize the partial positive charge that develops at the more substituted carbon in the SN1-like transition state. libretexts.org This is why nucleophilic attack occurs at the more substituted position in tertiary epoxides under acidic conditions. libretexts.orgucalgary.ca Conversely, electron-withdrawing groups can destabilize this carbocation-like character, potentially altering the preferred site of attack. Studies on the related aziridines (nitrogen analogues of epoxides) have shown that π-acceptor substituents at the C(1) position dramatically favor C-C bond cleavage. nih.gov
The interplay between the substituents on the epoxide and the nucleophile dictates the reaction's regiochemical and stereochemical outcome.
| Epoxide Substitution | Reaction Condition | Dominant Factor | Outcome |
| Primary & Secondary Carbons | Acidic | Steric/SN2-like | Attack at the less substituted (primary) carbon pressbooks.pub |
| Primary & Secondary Carbons | Basic | Steric/SN2 | Attack at the less substituted (primary) carbon pressbooks.pub |
| Tertiary & Primary/Secondary Carbons | Acidic | Electronic/SN1-like | Attack at the more substituted (tertiary) carbon libretexts.orgchemistrysteps.com |
| Tertiary & Primary/Secondary Carbons | Basic | Steric/SN2 | Attack at the less substituted (primary/secondary) carbon youtube.com |
Comparison of Synthetic Strategies for Diverse Oxirane-Containing Molecules
A variety of synthetic methods are available for preparing oxiranes, each with its own advantages and limitations. The choice of method often depends on the desired stereochemistry and the nature of the starting material.
Epoxidation of Alkenes: This is a direct method involving the addition of an oxygen atom across a double bond. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation. quimicaorganica.org
Intramolecular Cyclization (Williamson Synthesis): 2-haloalcohols can be treated with a base to form epoxides. The reaction proceeds via an intramolecular SN2 attack of the deprotonated alcohol onto the carbon bearing the halogen. quimicaorganica.org
Sharpless Asymmetric Epoxidation: This powerful method allows for the enantioselective synthesis of epoxides from allylic alcohols. It utilizes a titanium tetraisopropoxide catalyst, an oxidant (tert-butyl hydroperoxide), and a chiral diethyl tartrate (DET) ligand. The choice of (+)- or (-)-DET determines which face of the alkene is epoxidized, providing excellent stereochemical control. mdpi.comquimicaorganica.org
Darzens Synthesis: This method involves the reaction of an alpha-halo ester with an aldehyde or ketone in the presence of a base. An enolate is formed, which attacks the carbonyl group, followed by an intramolecular SN2 displacement of the halide to form the epoxide. quimicaorganica.org
Corey-Chaykovsky Reaction: Sulfur ylides react with aldehydes or ketones to form epoxides. The reaction involves nucleophilic attack of the ylide on the carbonyl, followed by cyclization where the sulfur acts as a good leaving group. mdpi.comquimicaorganica.org
| Synthetic Method | Starting Material | Key Reagents | Key Features |
| Alkene Epoxidation | Alkene | Peroxy acid (e.g., m-CPBA) | Direct, often stereospecific (syn-addition) quimicaorganica.org |
| Intramolecular Williamson Synthesis | Halohydrin | Base | Intramolecular SN2 cyclization quimicaorganica.org |
| Sharpless Asymmetric Epoxidation | Allylic Alcohol | Ti(OiPr)4, t-BuOOH, (+)- or (-)-DET | Highly enantioselective for chiral epoxides mdpi.comquimicaorganica.org |
| Darzens Synthesis | α-Halo Ester + Aldehyde/Ketone | Base | Forms α,β-epoxy esters quimicaorganica.org |
| Corey-Chaykovsky Reaction | Sulfur Ylide + Aldehyde/Ketone | Sulfur Ylide | Effective for forming epoxides from carbonyls quimicaorganica.org |
Future Research Directions and Outlook
Development of Novel Catalytic Systems for Enantioselective Transformations
The synthesis of enantiomerically pure epoxides remains a cornerstone of modern organic chemistry. Future efforts will likely focus on the design and application of new catalytic systems that offer higher efficiency and selectivity.
Chiral Sulfur Ylides: Research into novel chiral sulfur ylides has shown promise for asymmetric epoxidation. rsc.org The design of chiral oxathianes, synthesized in a few steps, has led to good diastereo- and enantioselectivity in the formation of various epoxides. nih.gov For instance, (2S,6S)-2-allyl-2,3,3,6-tetramethyl-1,4-oxathiane has demonstrated excellent results in producing alkyl-aryl-, vinyl-aryl-, and propargyl-aryl-substituted epoxides with high enantioselectivity. nih.gov
Ruthenium(II)-NHC Catalysis: An efficient method for synthesizing optically active 4-substituted 2-oxazolidinones has been developed using ruthenium(II)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. This process achieves excellent enantioselectivities (up to 96% ee) and yields (up to 99%) for a wide range of substrates. rsc.org The utility of this methodology has been demonstrated by its successful scale-up to the gram scale with low catalyst loading and its application in the formal synthesis of complex molecules like (−)-aurantioclavine. rsc.org
Integration with Automated Synthesis and Artificial Intelligence in Reaction Discovery
The confluence of automation and artificial intelligence (AI) is set to revolutionize chemical synthesis, enabling faster discovery and optimization of reaction pathways.
AI-Driven Retrosynthesis: AI tools are increasingly capable of planning synthetic routes for complex molecules by analyzing vast reaction databases. chemcopilot.com These systems can identify novel disconnections and evaluate multiple synthetic strategies based on factors like yield, complexity, and environmental impact. chemcopilot.com For complex natural products, AI programs like Chematica/Synthia have demonstrated the ability to devise plausible and original synthetic routes. criver.com
Autonomous Synthesis Robots: The development of autonomous robots like 'RoboChem' signifies a major leap in automated synthesis. sciencedaily.com These robots, equipped with AI-driven machine learning units, can outperform human chemists in speed and accuracy, operating around the clock to optimize reaction conditions. sciencedaily.com This technology can significantly accelerate the discovery of new molecules for various applications, including pharmaceuticals. sciencedaily.com
Design-Make-Test-Analyze (DMTA) Cycle: The automation of the DMTA cycle, combining deep learning for molecular design with microfluidics for on-chip synthesis, is speeding up the identification of lead compounds. chemrxiv.org This approach has been successfully used to generate and screen novel compounds, demonstrating the potential for a fully automated drug design framework. chemrxiv.org
Exploration of New Methodologies for Derivatization and Scaffold Construction
The development of new derivatizing agents and methods is crucial for the separation and analysis of chiral compounds and for the construction of diverse molecular scaffolds.
Chiral Derivatizing Reagents: New chiral derivatizing reagents based on s-triazine (cyanuric chloride) have been synthesized and used for the enantioseparation of drugs like (RS)-Isoprenaline. researchgate.net These reagents allow for the conversion of enantiomers into diastereomeric derivatives that can be separated using standard chromatographic techniques. researchgate.net The elution order and separation mechanism can be rationalized and supported by computational modeling. researchgate.net
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry plays an increasingly vital role in understanding and predicting the behavior of molecules and reactions.
Understanding Reactivity: Computational studies, using methods like G4 and W1BD calculations, are employed to understand the reactivity of chiral epoxides and their radicals in the gas phase. nih.gov These studies provide insights into bond dissociation energies and the influence of substituents on reaction barriers, such as ring-opening reactions. nih.gov
Predicting Selectivity: Density functional theory (DFT) calculations are used to rationalize and support the selectivities observed in asymmetric epoxidation reactions. nih.gov By modeling the transition states, researchers can understand the factors that govern diastereo- and enantioselectivity, aiding in the design of more effective chiral reagents and catalysts. nih.govresearchgate.net
Expanding Green Chemistry Applications in Industrial-Scale Production of Chiral Epoxides
The principles of green chemistry are becoming integral to industrial chemical processes, aiming to reduce waste, improve energy efficiency, and utilize renewable resources. jopir.in
Sustainable Solvents and Catalysts: A major focus of green chemistry is the reduction or elimination of hazardous solvents and the use of environmentally benign catalysts. acs.orgresearchgate.net Water is increasingly being recognized and utilized as a green solvent for organic reactions. researchgate.net
Bio-Based Feedstocks: There is a growing trend towards synthesizing chemicals from biological materials instead of petroleum-based feedstocks. acs.org For example, açaí seeds, an agro-industrial residue, are being used for the production of mannose and mannanoligosaccharides through a process that uses dilute oxalic acid as a greener alternative to sulfuric acid. rsc.org
Process Optimization and Economic Viability: Green chemistry applications in the pharmaceutical industry have led to cleaner drug synthesis processes and reduced environmental impact. jopir.in Techno-economic analyses of biorefinery processes demonstrate the potential for high profitability and a quick return on investment, making sustainable processes economically attractive on an industrial scale. rsc.org The development of next-generation catalysts and the redesign of chemical products to reduce hazards are also key aspects of industrial green chemistry. acs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for enantiomerically pure 2-[(2S)-Oxiran-2-yl]acetic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound can be synthesized via epoxide ring-opening reactions. For example, a stereospecific synthesis involves reacting phthalimide with epichlorohydrin in the presence of a primary/secondary organic amine base (e.g., triethylamine) in a polar aprotic solvent (e.g., DMF), followed by cyclization under controlled pH . Key parameters include temperature (20–25°C), solvent choice, and base strength to minimize racemization. NMR monitoring (e.g., H and C) is critical to verify enantiopurity .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : Use H NMR (chemical shifts: δ 3.8–4.2 ppm for oxirane protons) and C NMR (δ 45–55 ppm for epoxide carbons) to confirm stereochemistry and detect impurities .
- Chromatography : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) can resolve enantiomers. Retention times and peak symmetry are compared against standards .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 131.05) .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N/Ar) at –20°C. Avoid moisture and incompatible materials (e.g., strong acids/bases) to prevent epoxide ring-opening or polymerization. Stability studies indicate >95% purity retention for 12 months under these conditions .
Advanced Research Questions
Q. How can enantiomer-specific interactions of this compound with biomolecules be studied?
- Methodological Answer :
- Crystallography : Co-crystallize the compound with target proteins (e.g., enzymes) and analyze binding via X-ray diffraction. For example, hydrogen bonding between the epoxide oxygen and active-site residues (e.g., histidine) can be resolved at 1.5–2.0 Å resolution .
- Docking Simulations : Use software like AutoDock Vina to model enantiomer binding affinities. Compare ΔG values for (2S) vs. (2R) configurations .
Q. What strategies mitigate racemization during large-scale synthesis of this compound?
- Methodological Answer :
- Low-Temperature Reactions : Perform steps below 30°C to reduce thermal energy-driven racemization .
- Chiral Catalysts : Employ organocatalysts (e.g., proline derivatives) to stabilize transition states and enhance stereoselectivity .
- In-line Monitoring : Use FTIR to track reaction progress and adjust conditions in real-time if racemization is detected .
Q. How do solvent polarity and pH affect the reactivity of the epoxide ring in this compound?
- Methodological Answer :
- Polar Solvents : Increase ring-opening rates (e.g., water > DMSO > THF) due to stabilization of transition states. Kinetic studies show a 10-fold rate increase in HO vs. THF at pH 7 .
- pH Dependence : Acidic conditions (pH < 3) protonate the epoxide oxygen, accelerating nucleophilic attack. Basic conditions (pH > 10) deprotonate nucleophiles (e.g., OH), increasing reaction rates .
Q. What analytical approaches resolve contradictions in reported toxicity profiles of this compound?
- Methodological Answer :
- Comparative LC-MS/MS : Quantify metabolites (e.g., diol derivatives) in cell cultures to distinguish compound-specific toxicity from impurities.
- Dose-Response Studies : Use in vitro models (e.g., HepG2 cells) to establish EC values. Conflicting data may arise from varying impurity levels (e.g., residual solvents) in earlier studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
